

4-Benzyl-1(2H)-phthalazinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzyl-1(2H)-phthalazinone

Cat. No.: B1268518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, synthesis, and biological significance of **4-Benzyl-1(2H)-phthalazinone** and its derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and antiviral properties.

Chemical Structure

4-Benzyl-1(2H)-phthalazinone possesses a core phthalazinone scaffold substituted with a benzyl group at the 4-position. The fundamental structure consists of a bicyclic aromatic system where a pyridazine ring is fused to a benzene ring.

Systematic Name: 4-benzyl-2,3-dihydropyridazino[1,2-a]pyridazin-1-one Molecular Formula: C₁₅H₁₂N₂O CAS Number: 16188-74-2[1]

The structure is characterized by a lactam moiety within the phthalazinone ring system, which can act as both a hydrogen bond donor and acceptor, a key feature for its interaction with biological targets.[2]

Synthesis of 4-Benzyl-1(2H)-phthalazinone and Derivatives

The synthesis of **4-Benzyl-1(2H)-phthalazinone** typically starts from commercially available phthalic anhydride and phenylacetic acid. A common synthetic route involves the fusion of these precursors in the presence of fused sodium acetate to yield 3-benzylidenephthalide.[3] This intermediate is then reacted with hydrazine hydrate to form the **4-Benzyl-1(2H)-phthalazinone** core.[3][4]

Further derivatization is often carried out at the N-2 position of the phthalazinone ring. For instance, N-alkylation can be achieved by reacting the core structure with compounds like ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate.[5][6] The resulting ester can then be converted to an acetohydrazide by treatment with hydrazine hydrate, providing a versatile intermediate for the synthesis of a wide array of derivatives.[3][6]

General Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: General synthetic route to **4-Benzyl-1(2H)-phthalazinone** and its derivatives.

Experimental Protocols

Synthesis of 4-Benzyl-1(2H)-phthalazinone (2)

This procedure starts with the synthesis of the intermediate 3-benzylidenephthalide (1).

Step 1: Synthesis of 3-Benzylidenephthalide (1) A mixture of phthalic anhydride and phenylacetic acid is fused in the presence of fused sodium acetate in a sand bath at a temperature ranging from 230 to 240°C.[4]

Step 2: Synthesis of 4-Benzyl-1(2H)-phthalazinone (2) The resulting 3-benzylidenephthalide (1) is then reacted with hydrazine hydrate in boiling ethanol to yield **4-Benzyl-1(2H)-phthalazinone** (2).[3][4]

Synthesis of Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3)

4-Benzyl-1(2H)-phthalazinone (2) is refluxed with ethyl chloroacetate in a solvent mixture of DMF and acetone (1:1) in the presence of anhydrous K_2CO_3 . The product, ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3), is obtained after workup.[4][5]

Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (4)

A mixture of ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate (3) and hydrazine hydrate in ethanol is refluxed for 3 hours. After evaporation of the solvent and addition of water, the solid product, (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide (4), is filtered and recrystallized from ethanol.[3][5] The reported yield is 85-86% with a melting point of 130-132°C.[3][5]

Quantitative Data Summary

Compound Name	Starting Material	Reagents	Solvent	Reaction Time	Yield (%)	Melting Point (°C)	Reference
4-Benzyl-2-hydroxy methyl-2H-phthalazin-1-one	4-Benzyl-1(2H)-phthalazine	Formaldehyde solution (38%)	Ethanol	3 hours	90	115-116	[5]
4-Benzyl-2-chloromethyl-2H-phthalazin-1-one	4-Benzyl-2-hydroxy methyl-2H-phthalazin-1-one	Thionyl chloride	Benzene	3 hours	85	120-122	[5]
4-Benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one	4-Benzyl-2-chloromethyl-2H-phthalazin-1-one	Potassium thiocyanate	Ethanol	3 hours	85	155-156	[5]
(4-Benzyl-1-oxo-1H-phthalazin-2-yl)acetic acid hydrazide	Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate	Hydrazine hydrate	Ethanol	3 hours	86	130-132	[5]

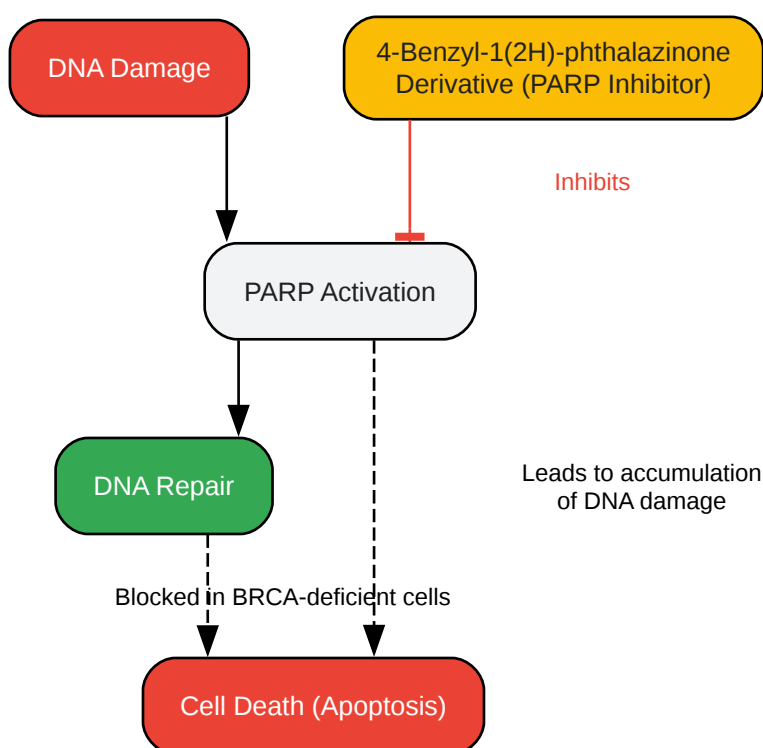
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide	Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-n-yl)acetate	Hydrazine hydrate	Ethanol	3 hours	85	184-186	[3]
-----------------------------------------------------	----------------------------------------------------	-------------------	---------	---------	----	---------	-----

Biological Activities and Signaling Pathways

Derivatives of **4-Benzyl-1(2H)-phthalazinone** have been extensively studied for their potential as therapeutic agents, particularly in oncology.

PARP Inhibition

Several 4-substituted-2H-phthalazin-1-ones are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib, a well-known PARP inhibitor, is based on the 4-substituted-2H-phthalazin-1-one scaffold.[4]



[Click to download full resolution via product page](#)

Caption: Mechanism of PARP inhibition by **4-Benzyl-1(2H)-phthalazinone** derivatives.

Androgen Receptor Antagonism

Certain derivatives of 4-benzyl-1-(2H)-phthalazinone have been synthesized and evaluated as novel nonsteroidal androgen receptor (AR) antagonists.[8] These compounds have shown the potential to inhibit the proliferation of prostate cancer cells, including those with mutated androgen receptors.[8] The benzyl group has been identified as a crucial component for the antagonistic activity.[8]

Other Biological Activities

Beyond cancer, phthalazinone derivatives have demonstrated a broad spectrum of biological activities, including:

- Antiviral: Inhibition of rabies virus replication by acting on the viral replication complex.[9]
- Antihypertensive, Cardiotonic, and Anticonvulsant properties.[3][4]
- BRD4 Inhibition: Some derivatives have been designed as potent inhibitors of BRD4, showing anti-proliferative activity against breast cancer cells.[2]
- VEGFR Inhibition: Certain phthalazine-based derivatives have shown potent cytotoxicity against colon cancer cells through VEGFR2 inhibition.[10]

This diverse range of activities underscores the importance of the **4-Benzyl-1(2H)-phthalazinone** scaffold as a privileged structure in drug discovery and development. Further research into the synthesis and biological evaluation of new derivatives is warranted to explore their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1(2H)-Phthalazinone, 4-benzyl-2-(3-(dimethylamino)propyl)-, hydrochloride | C20H24ClN3O | CID 204347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of phthalazinone derivatives against rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Benzyl-1(2H)-phthalazinone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268518#4-benzyl-1-2h-phthalazinone-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com